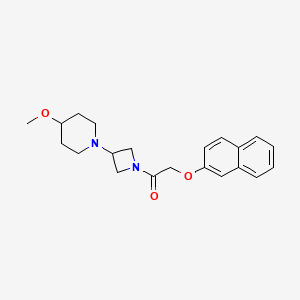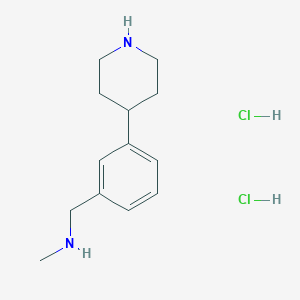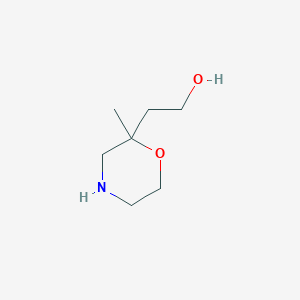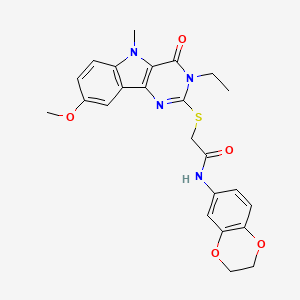![molecular formula C14H16N4OS B2475146 4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 750624-62-5](/img/structure/B2475146.png)
4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Overview
Description
The [1,2,3]-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
Synthesis Analysis
The synthesis of these compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of these compounds is typically established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined through a variety of techniques, including spectroscopy .Scientific Research Applications
Synthesis and H1-Antihistaminic Activity
- A series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, including the compound , were synthesized and tested for in vivo H1-antihistaminic activity on guinea pigs. These compounds showed significant protection against histamine-induced bronchospasm, with one compound, 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one, emerging as the most active and exhibiting negligible sedation compared to chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial Screening
- The antimicrobial activities of novel [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives were studied, showing significant inhibitory effects on certain bacterial and fungal species. This indicates a potential application in developing antimicrobial agents (Danylchenko et al., 2016).
Antihypertensive Activity
- 3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, a related group of compounds, demonstrated significant antihypertensive activity in spontaneously hypertensive rats, suggesting the potential of triazoloquinazolinone derivatives in hypertension treatment (Alagarsamy & Pathak, 2007).
Anticancer and Tubulin Polymerization Inhibition
- A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, as CA-4 analogues, revealed their capacity to inhibit tubulin assembly and exhibit anticancer activity, indicating the promise of these compounds in cancer therapy (Driowya et al., 2016).
Quality Control in Drug Development
- Quality control methods were developed for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a derivative of triazoloquinazolin-5(4H)-one, demonstrating the importance of stringent quality control in the development of pharmaceuticals based on this class of compounds (Danylchenko et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It is known that the triazoloquinazoline derivatives interact with their targets, leading to changes that result in their antiviral and antimicrobial effects .
Biochemical Pathways
Related compounds have been shown to influence various pathways leading to their observed biological activities .
Result of Action
Related compounds have been shown to exhibit cytotoxicity and antiviral activity .
properties
IUPAC Name |
4-(3-methylbutyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9(2)7-8-17-12(19)10-5-3-4-6-11(10)18-13(17)15-16-14(18)20/h3-6,9H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKKHCCJLPULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321090 | |
| Record name | 4-(3-methylbutyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
CAS RN |
750624-62-5 | |
| Record name | 4-(3-methylbutyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)

![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)


![[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B2475080.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2475082.png)


![N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide](/img/structure/B2475085.png)
